

physicochemical properties of 2-Nitro-5-(trifluoromethoxy)benzoic acid.

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	2-Nitro-5-(trifluoromethoxy)benzoic acid
Cat. No.:	B060611

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **2-Nitro-5-(trifluoromethoxy)benzoic acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Nitro-5-(trifluoromethoxy)benzoic acid is a substituted aromatic carboxylic acid. Its structural features, including a nitro group, a trifluoromethoxy group, and a carboxylic acid moiety, make it a compound of interest in medicinal chemistry and organic synthesis. The electron-withdrawing nature of the nitro and trifluoromethoxy groups significantly influences the electronic properties of the benzene ring and the acidity of the carboxylic acid. This guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and logical diagrams to illustrate key concepts.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Nitro-5-(trifluoromethoxy)benzoic acid**.

Property	Value	Source
CAS Number	189359-65-7	[1] [2]
Molecular Formula	C8H4F3NO5	[1] [2]
Molecular Weight	251.12 g/mol	[1]
Melting Point	97.8 - 98.5 °C	[2]
Boiling Point	343.0 ± 42.0 °C at 760 mmHg	[1] [3]
Density	1.628 g/cm³	[1] [4]
pKa	1.86 ± 0.25 (Predicted)	[1] [4]
Flash Point	161 °C	[1] [4]
Physical Form	Solid, Powder	[4]
InChI Key	GQEIKAXUKWLVPL- UHFFFAOYSA-N	
SMILES	O=C(O)c1c(ccc(OC(F)(F)F)c1)--INVALID-LINK--[O-]	
Storage Temperature	Room Temperature, Sealed in dry	[1] [4]

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this specific compound are not readily available in the public domain. However, standard methodologies for organic compounds can be applied.

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid.

- Apparatus: Capillary tube melting point apparatus (e.g., Vernier Melt Station or similar).
- Procedure:

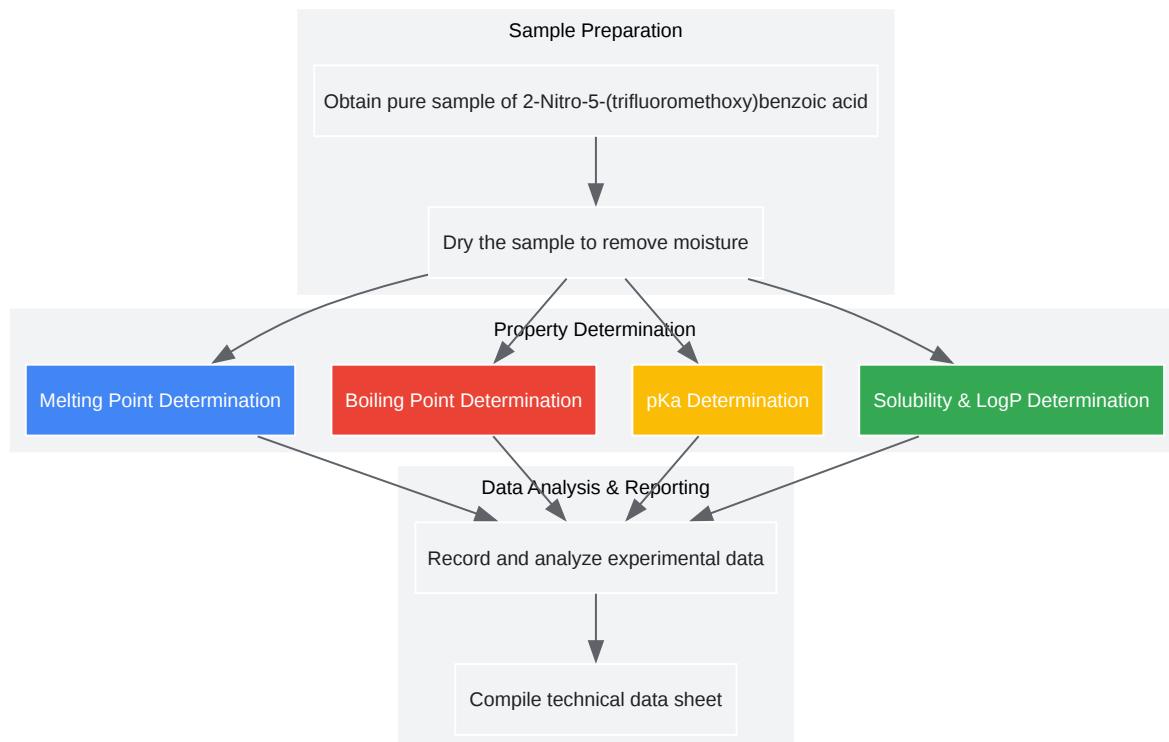
- A small, dry sample of **2-Nitro-5-(trifluoromethoxy)benzoic acid** is finely powdered and packed into a capillary tube to a depth of 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.[5]

Determination of Boiling Point (Distillation Method)

The boiling point is the temperature at which the vapor pressure of a liquid equals the pressure surrounding the liquid and the liquid changes into a vapor.

- Apparatus: Simple distillation apparatus, including a round-bottom flask, condenser, thermometer, and heating mantle.
- Procedure:
 - A sample of the compound is placed in the round-bottom flask.
 - The apparatus is assembled, ensuring the thermometer bulb is positioned correctly to measure the temperature of the vapor as it passes into the condenser.
 - The liquid is heated, and the temperature is monitored.
 - The boiling point is the stable temperature at which the liquid boils and the vapor condenses.[5]

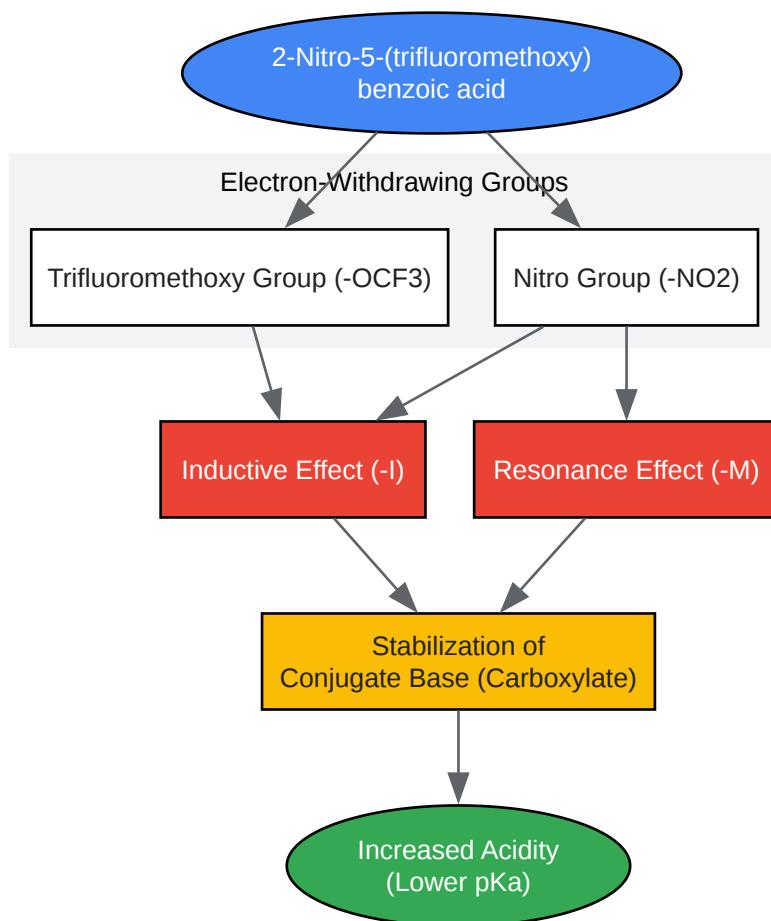
Determination of pKa (Potentiometric Titration)


The pKa is a measure of the strength of an acid in solution.

- Apparatus: pH meter, burette, beaker, magnetic stirrer.
- Procedure:

- A known weight of **2-Nitro-5-(trifluoromethoxy)benzoic acid** is dissolved in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol if solubility is low).
- A standardized solution of a strong base (e.g., NaOH) is slowly added to the acidic solution from a burette.
- The pH of the solution is measured after each addition of the base.
- A titration curve (pH vs. volume of base added) is plotted.
- The pKa is determined from the pH at the half-equivalence point of the titration.

Mandatory Visualizations


Experimental Workflow for Physicochemical Characterization

[Click to download full resolution via product page](#)

Caption: Workflow for the physicochemical characterization of a chemical compound.

Logical Relationship: Structural Effects on Acidity

[Click to download full resolution via product page](#)

Caption: Influence of electron-withdrawing groups on the acidity of the benzoic acid.

Safety and Handling

Based on safety data sheets for **2-Nitro-5-(trifluoromethoxy)benzoic acid**, the following hazards are identified:

- Causes skin irritation (H315)[2]
- Causes serious eye irritation (H319)[2]
- May cause respiratory irritation (H335)[2]

Precautionary Statements:

- Avoid breathing dust, mist, or spray.[2]

- Wash skin thoroughly after handling.[2]
- Use only outdoors or in a well-ventilated area.[2]
- Wear protective gloves, protective clothing, eye protection, and face protection.[2]
- If on skin, wash with plenty of soap and water.[2]
- If inhaled, remove person to fresh air and keep comfortable for breathing.[2]

Conclusion

2-Nitro-5-(trifluoromethoxy)benzoic acid is a solid compound with a relatively low predicted pKa, indicating it is a strong organic acid. Its physicochemical properties are dictated by the presence of multiple functional groups. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with this compound. Standard laboratory procedures should be followed for its handling and characterization, with appropriate safety precautions in place.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-NITRO-5-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 189359-65-7
[m.chemicalbook.com]
- 2. synquestlabs.com [synquestlabs.com]
- 3. 2-Nitro-5-(trifluoromethoxy)benzoic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsr.com [chemsrc.com]
- 4. 2-NITRO-5-(TRIFLUOROMETHOXY)BENZOIC ACID CAS#: 189359-65-7
[m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]

- To cite this document: BenchChem. [physicochemical properties of 2-Nitro-5-(trifluoromethoxy)benzoic acid.]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b060611#physicochemical-properties-of-2-nitro-5-trifluoromethoxy-benzoic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com